4-(Methylamino)-1-(3-pyridyl)-1-butanol-1,2',3',4',5',6'-13C6
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-(Methylamino)-1-(3-pyridyl)-1-butanol-1,2’,3’,4’,5’,6’-13C6 is a labeled compound often used in scientific research. The compound contains a pyridine ring, which is a common structural motif in many biologically active molecules. The labeling with carbon-13 isotopes makes it particularly useful in studies involving nuclear magnetic resonance (NMR) spectroscopy and mass spectrometry, allowing researchers to track the compound’s behavior in various chemical and biological systems.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-(Methylamino)-1-(3-pyridyl)-1-butanol-1,2’,3’,4’,5’,6’-13C6 typically involves the introduction of the carbon-13 isotopes at specific positions in the molecule. This can be achieved through various synthetic routes, including the use of labeled starting materials or intermediates. Common reaction conditions include the use of organic solvents, catalysts, and controlled temperatures to ensure the incorporation of the isotopes without altering the chemical structure of the compound.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using automated equipment and stringent quality control measures to ensure the purity and isotopic labeling of the final product. Techniques such as high-performance liquid chromatography (HPLC) and gas chromatography-mass spectrometry (GC-MS) are often employed to verify the compound’s composition and labeling efficiency.
Chemical Reactions Analysis
Types of Reactions
4-(Methylamino)-1-(3-pyridyl)-1-butanol-1,2’,3’,4’,5’,6’-13C6 can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or aldehydes.
Reduction: Reduction reactions can convert the compound into its corresponding amines or alcohols.
Substitution: The pyridine ring can undergo substitution reactions, where functional groups are replaced by other groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are frequently used.
Substitution: Reagents like halogens (e.g., chlorine, bromine) and nucleophiles (e.g., amines, thiols) are commonly employed.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield pyridine ketones, while reduction can produce pyridine alcohols or amines.
Scientific Research Applications
4-(Methylamino)-1-(3-pyridyl)-1-butanol-1,2’,3’,4’,5’,6’-13C6 has a wide range of applications in scientific research:
Chemistry: Used as a tracer in NMR spectroscopy and mass spectrometry to study reaction mechanisms and molecular interactions.
Biology: Employed in metabolic studies to track the incorporation and transformation of the compound in biological systems.
Medicine: Investigated for its potential therapeutic effects and as a diagnostic tool in imaging studies.
Industry: Utilized in the development of new materials and chemical processes, particularly in the pharmaceutical and agrochemical sectors.
Mechanism of Action
The mechanism of action of 4-(Methylamino)-1-(3-pyridyl)-1-butanol-1,2’,3’,4’,5’,6’-13C6 involves its interaction with specific molecular targets and pathways. The pyridine ring can bind to various enzymes and receptors, influencing their activity and leading to changes in cellular processes. The carbon-13 labeling allows researchers to study these interactions in detail, providing insights into the compound’s effects at the molecular level.
Comparison with Similar Compounds
Similar Compounds
4-(Methylnitrosamino)-1-(3-pyridyl)-1-butanone (NNK): A potent tobacco-specific nitrosamine known for its carcinogenic properties.
3-Pyridyl compounds: A broad category that includes various derivatives with different functional groups and biological activities.
Uniqueness
4-(Methylamino)-1-(3-pyridyl)-1-butanol-1,2’,3’,4’,5’,6’-13C6 is unique due to its carbon-13 labeling, which makes it particularly valuable for research applications involving isotopic tracing and detailed molecular analysis. This distinguishes it from other similar compounds that may not have isotopic labeling or the same level of specificity in their applications.
Properties
IUPAC Name |
4-(methylamino)-1-(2,3,4,5,6-13C5)pyridin-3-yl(113C)butan-1-ol |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H16N2O/c1-11-6-3-5-10(13)9-4-2-7-12-8-9/h2,4,7-8,10-11,13H,3,5-6H2,1H3/i2+1,4+1,7+1,8+1,9+1,10+1 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HGDXAKRZPVKQSZ-SQXBKTHVSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CNCCCC(C1=CN=CC=C1)O |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CNCCC[13CH]([13C]1=[13CH]N=[13CH][13CH]=[13CH]1)O |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H16N2O |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90662090 |
Source
|
Record name | 4-(Methylamino)-1-[(~13~C_5_)pyridin-3-yl](1-~13~C)butan-1-ol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90662090 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
186.20 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1216991-24-0 |
Source
|
Record name | 4-(Methylamino)-1-[(~13~C_5_)pyridin-3-yl](1-~13~C)butan-1-ol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90662090 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.